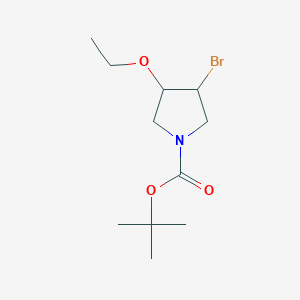
tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a bromine atom, and an ethoxy group attached to the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction using ethyl alcohol and an appropriate catalyst.
Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the pyrrolidine ring.
Reduction Products: Hydrogenated pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Protein Binding: Investigated for its ability to bind to specific proteins and modulate their activity.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals targeting various diseases.
Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
tert-Butyl 4-oxopiperidine-1-carboxylate: Similar ester group but with a different ring structure.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar ester group but with a more complex indole ring structure
Uniqueness: tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate is unique due to the presence of both a bromine atom and an ethoxy group on the pyrrolidine ring. This combination of functional groups imparts distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H20BrNO3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
JSGWXTQELPFQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CN(CC1Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13270932.png)
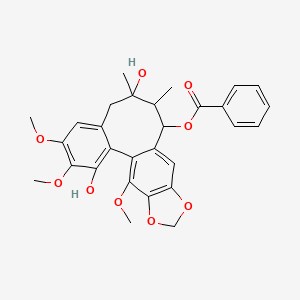
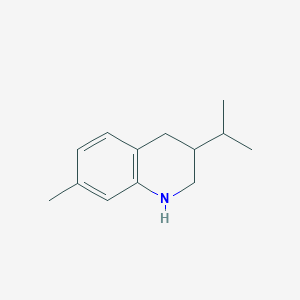
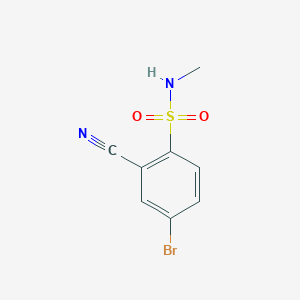

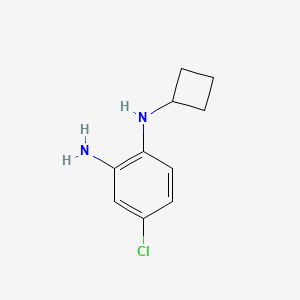
amine](/img/structure/B13270964.png)
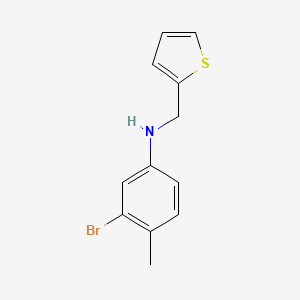
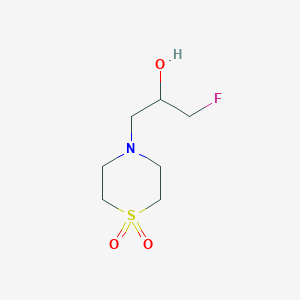

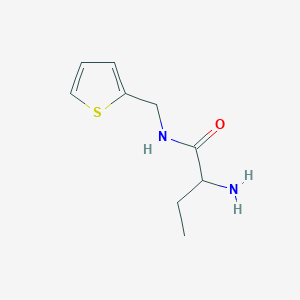
![4-(2-Cyclopropylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13270992.png)
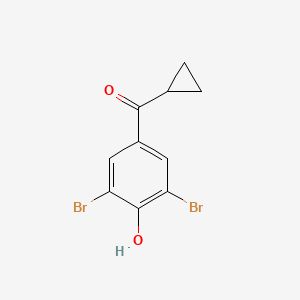
![Ethyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13271013.png)
